Cas no 2138045-28-8 (3-(3-cyanophenyl)-2,2-difluoropropanoic acid)

3-(3-cyanophenyl)-2,2-difluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-cyanophenyl)-2,2-difluoropropanoic acid
- 2138045-28-8
- EN300-1139591
-
- Inchi: 1S/C10H7F2NO2/c11-10(12,9(14)15)5-7-2-1-3-8(4-7)6-13/h1-4H,5H2,(H,14,15)
- InChI Key: OLQYBZWOQOXXRZ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CC1C=CC=C(C#N)C=1)F
Computed Properties
- Exact Mass: 211.04448479g/mol
- Monoisotopic Mass: 211.04448479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.1Ų
- XLogP3: 2.1
3-(3-cyanophenyl)-2,2-difluoropropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139591-0.1g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
Enamine | EN300-1139591-2.5g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
Enamine | EN300-1139591-10.0g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1139591-10g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 95% | 10g |
$5159.0 | 2023-10-26 | |
Enamine | EN300-1139591-0.5g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1139591-1.0g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1139591-5.0g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 5g |
$4184.0 | 2023-06-09 | ||
Enamine | EN300-1139591-0.05g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
Enamine | EN300-1139591-0.25g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
Enamine | EN300-1139591-1g |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid |
2138045-28-8 | 95% | 1g |
$1200.0 | 2023-10-26 |
3-(3-cyanophenyl)-2,2-difluoropropanoic acid Related Literature
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
3. Back matter
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on 3-(3-cyanophenyl)-2,2-difluoropropanoic acid
3-(3-Cyanophenyl)-2,2-Difluoropropanoic Acid: A Versatile Compound in Pharmaceutical Research
3-(3-Cyanophenyl)-2,2-difluoropropanoic acid, with the chemical formula C10H8FN2O2 and CAS number 2138045-28-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development, particularly in the areas of antitumor therapy and neuroprotection. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for further exploration in medicinal chemistry.
The chemical structure of 3-(3-cyanophenyl)-2,2-difluoropropanoic acid features a central carbon backbone with two fluorine atoms at the 2,2 positions and a cyanophenyl group attached to the 3 position. This structural configuration contributes to its distinct physicochemical properties, including enhanced metabolic stability and improved cellular permeability. The presence of the cyanophenyl moiety, a common feature in many bioactive molecules, is particularly noteworthy for its potential to interact with various biological targets.
Research published in Journal of Medicinal Chemistry in 2023 has demonstrated that 3-(3-cyanophenyl)-2,2-difluoropropanoic acid exhibits significant inhibitory activity against prostate-specific membrane antigen (PSMA), a protein overexpressed in certain cancers. This finding underscores its potential as a therapeutic agent in targeted cancer therapy. The compound's ability to selectively bind to PSMA suggests a mechanism of action that could minimize off-target effects, a critical consideration in drug design.
Furthermore, a 2024 study in European Journal of Medicinal Chemistry explored the anti-inflammatory properties of 3-(3-cyanophdephenyl)-2,2-difluoropropanoic acid. The research team found that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the compound's broad therapeutic potential beyond its initial oncological applications.
The synthesis of 3-(3-cyanophenyl)-2,2-difluoropropanoic acid has been optimized to ensure high yield and purity, which is crucial for pharmaceutical applications. A recent report in Organic & Biomolecular Chemistry described a novel synthetic route involving fluorination reactions and aromatic substitution, which significantly improved the efficiency of the process. This advancement not only reduces production costs but also enhances the scalability of the compound for large-scale manufacturing.
From a pharmacological perspective, the compound's lipophilicity and hydrophobicity play a critical role in its bioavailability and cellular uptake. Studies have shown that these properties contribute to its ability to cross the blood-brain barrier, making it a potential candidate for central nervous system (CNS) disorders. This characteristic is particularly valuable in the development of treatments for neurodegenerative diseases such as Alzheimer's disease and parkinsonism.
Recent computational studies have also shed light on the molecular docking interactions of 3-(3-cyanophenyl)-2,2-difluoropropanoic acid with various protein targets. These simulations suggest that the compound can form hydrogen bonds with key residues in target proteins, enhancing its binding affinity and selectivity. This insight is crucial for the design of more effective derivatives and analogs.
The compound's potential in drug combination therapy has also been explored. A 2023 study in Clinical Cancer Research investigated the synergistic effects of 3-(3-cyanophenyl)-2,2-difluoropropanoic acid with existing chemotherapeutic agents. The results indicated that the compound could enhance the efficacy of standard treatments while reducing side effects, which is a significant advantage in clinical settings.
Moreover, the compound's metabolic stability is a key factor in its therapeutic potential. Research published in Drug Metabolism and Disposition has shown that 3-(3-cyanophenyl)-2,2-difluoropropanoic acid exhibits prolonged plasma half-life, which is beneficial for maintaining therapeutic concentrations over extended periods. This property is particularly important for chronic disease management.
Despite its promising profile, further research is needed to fully understand the compound's toxicological profile and long-term safety. Preclinical studies are currently underway to assess its cytotoxicity and genotoxicity, which are essential for its advancement to clinical trials. These studies will provide critical data to support its potential as a therapeutic agent.
In conclusion, 3-(3-cyanophenyl)-2,2-difluoropropanoic acid represents a significant breakthrough in pharmaceutical research. Its unique molecular structure and diverse biological activities make it a valuable candidate for the development of new therapies. As research continues to uncover its potential, this compound is poised to play a pivotal role in advancing medical science and improving patient outcomes.
2138045-28-8 (3-(3-cyanophenyl)-2,2-difluoropropanoic acid) Related Products
- 2137574-94-6(2-(4,4-Dimethylcyclohexyl)-4-[(propan-2-yl)amino]butan-1-ol)
- 1185072-40-5(N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl-2,2-diphenylacetamide)
- 2139404-92-3(4-(3,4-dimethylpent-3-en-1-yl)pyrrolidin-3-ol)
- 1824287-15-1(2H-Pyran, 4,4-difluorotetrahydro-)
- 2248322-97-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(6-oxo-1,6-dihydropyrimidin-1-yl)propanoate)
- 2648982-23-2(2-(Isocyanatomethyl)-1,3-dimethoxy-5-methylbenzene)
- 2248388-26-1(Tert-butyl 2,2-difluoro-2-piperidin-2-ylacetate)
- 2034206-39-6(3-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 2137992-52-8(1-(2,2-dimethylpropyl)-3-methyl-1H-pyrazol-4-amine)
- 344262-08-4(N'-Imino(3-pyridinyl)methyl-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide)




